

Standard Operating Procedure for the Solubilization and Use of CK2-IN-6

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Compound of Interest

Compound Name: CK2-IN-6

Cat. No.: B15140162

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Introduction

CK2-IN-6 is a potent and specific inhibitor of Protein Kinase CK2 (formerly Casein Kinase II), a serine/threonine kinase implicated in a multitude of cellular processes including cell growth, proliferation, and suppression of apoptosis.[1] Due to its elevated expression in various cancers, CK2 has emerged as a significant target for therapeutic intervention.[2] **CK2-IN-6**, a pyrazolopyrimidine-based compound, offers a valuable tool for studying the physiological and pathological roles of CK2. This document provides a detailed standard operating procedure for the solubilization, storage, and in vitro application of **CK2-IN-6**.

Physicochemical and Solubility Data

A summary of the key quantitative data for **CK2-IN-6** is presented in the table below for easy reference.

Property	Value	Reference
Molecular Weight	409.83 g/mol	[3]
Chemical Formula	C ₁₉ H ₁₆ ClN ₇ O ₂	[3]
CAS Number	1309835-18-4	[3]
Recommended Solvent	Dimethyl sulfoxide (DMSO)	[3]
Suggested Stock Purity	>98%	
Appearance	Solid	

Solubilization and Storage Protocol

Materials:

- **CK2-IN-6** powder
- Anhydrous Dimethyl sulfoxide (DMSO)
- Sterile, nuclease-free microcentrifuge tubes
- Vortex mixer
- Water bath or heat block (optional)
- Sonicator (optional)

Procedure for Preparing a 10 mM Stock Solution:

- Preparation: Allow the vial of **CK2-IN-6** powder to equilibrate to room temperature before opening to prevent condensation.
- Calculation: To prepare a 10 mM stock solution, use the following calculation:
 - Volume of DMSO (in μL) = (Weight of **CK2-IN-6** in mg / 409.83) * 100,000
 - For example, to dissolve 1 mg of **CK2-IN-6**, add 244.0 μL of DMSO.

- **Dissolution:** Add the calculated volume of anhydrous DMSO to the vial containing the **CK2-IN-6** powder.
- **Mixing:** Tightly cap the vial and vortex thoroughly for 1-2 minutes to facilitate dissolution.
- **Warming and Sonication (Optional):** If the compound does not fully dissolve, gentle warming in a water bath to 37°C for a short period, or brief sonication, may aid in solubilization. Avoid excessive heat.
- **Aliquotting:** Once fully dissolved, aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes to minimize freeze-thaw cycles.

Storage of Stock Solutions:

- **Short-term (up to 1-2 weeks):** Store aliquots at -20°C.
- **Long-term (up to 6 months):** For optimal stability, store aliquots at -80°C.[\[3\]](#)

Note: Always protect the stock solution from light.

Experimental Protocols: In Vitro Kinase Assay and Cell-Based Assays

The following are generalized protocols for utilizing **CK2-IN-6** in common experimental settings. Researchers should optimize concentrations and incubation times for their specific cell lines and experimental conditions.

In Vitro CK2 Kinase Inhibition Assay

This assay measures the ability of **CK2-IN-6** to inhibit the activity of purified recombinant CK2 enzyme.

Materials:

- Recombinant human CK2 enzyme
- CK2-specific peptide substrate (e.g., RRRADDSDDDDD)

- ATP (adenosine triphosphate)
- Kinase reaction buffer (e.g., 25 mM Tris-HCl pH 7.5, 10 mM MgCl₂, 1 mM DTT)
- **CK2-IN-6** stock solution (e.g., 10 mM in DMSO)
- Kinase detection reagent (e.g., ADP-Glo™ Kinase Assay)
- 96-well white assay plates

Procedure:

- **Prepare Serial Dilutions:** Prepare a serial dilution of **CK2-IN-6** in kinase reaction buffer to achieve a range of desired final concentrations. Include a DMSO-only control.
- **Kinase Reaction:** In each well of the 96-well plate, combine the recombinant CK2 enzyme and the specific peptide substrate in kinase reaction buffer.
- **Inhibitor Addition:** Add the diluted **CK2-IN-6** or DMSO control to the appropriate wells and incubate for 10-15 minutes at room temperature.
- **Initiate Reaction:** Start the kinase reaction by adding ATP to each well.
- **Incubation:** Incubate the plate at 30°C for a predetermined time (e.g., 30-60 minutes).
- **Detection:** Stop the reaction and measure the amount of ADP produced using a kinase detection reagent according to the manufacturer's protocol. Luminescence can be read on a plate reader.
- **Data Analysis:** Calculate the percent inhibition for each concentration of **CK2-IN-6** relative to the DMSO control and determine the IC₅₀ value.

Cell-Based Assay for CK2 Inhibition (Western Blot)

This protocol assesses the effect of **CK2-IN-6** on the phosphorylation of a known CK2 substrate in a cellular context.

Materials:

- Cancer cell line known to have active CK2 signaling (e.g., HCT116, U2OS)
- Complete cell culture medium
- **CK2-IN-6** stock solution (10 mM in DMSO)
- Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
- Primary antibodies against a known CK2 substrate (e.g., phospho-Akt Ser129) and total protein for loading control (e.g., GAPDH, β -actin)
- Secondary antibodies (HRP-conjugated)
- Chemiluminescent substrate

Procedure:

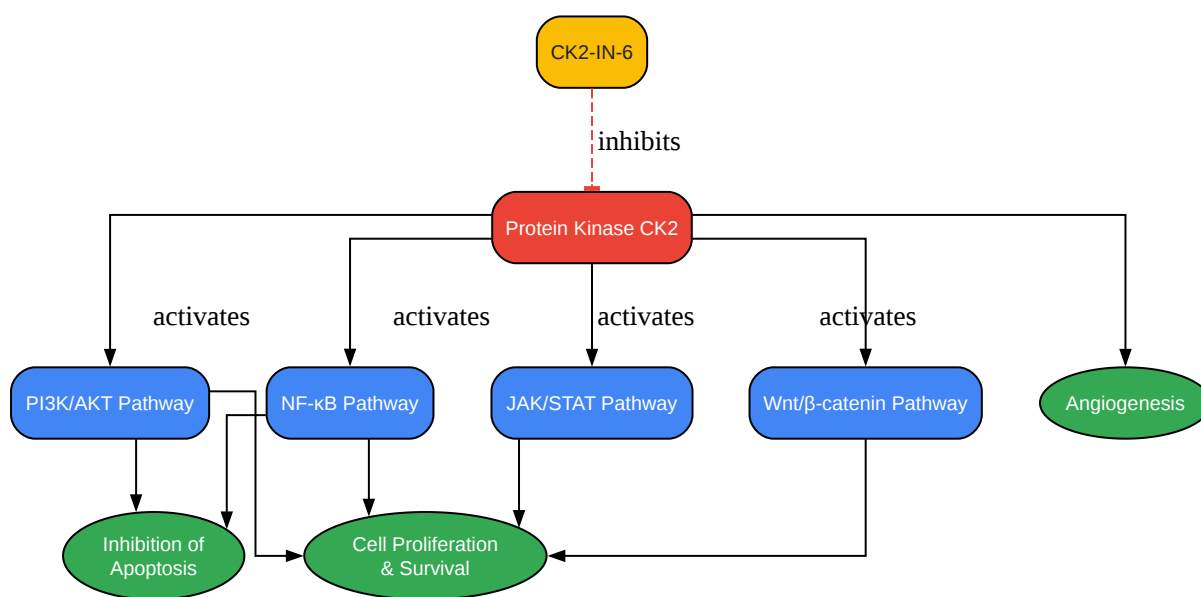
- **Cell Seeding:** Seed cells in a multi-well plate at a density that will result in 70-80% confluency at the time of treatment.
- **Treatment:** The following day, treat the cells with various concentrations of **CK2-IN-6** (e.g., 0.1, 1, 10 μ M). Include a DMSO-only vehicle control.
- **Incubation:** Incubate the cells for a desired period (e.g., 6, 12, or 24 hours).
- **Cell Lysis:** Wash the cells with ice-cold PBS and then lyse them with lysis buffer.
- **Protein Quantification:** Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA assay).
- **Western Blotting:**
 - Separate equal amounts of protein from each sample by SDS-PAGE.
 - Transfer the proteins to a PVDF or nitrocellulose membrane.
 - Block the membrane and then incubate with the primary antibody overnight at 4°C.

- Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.
- Detect the signal using a chemiluminescent substrate and an imaging system.
- Analysis: Quantify the band intensities to determine the effect of **CK2-IN-6** on the phosphorylation of the target substrate.

Signaling Pathways and Experimental Workflow Diagrams

CK2 Signaling Pathway

The following diagram illustrates the central role of CK2 in various pro-survival and proliferative signaling pathways.

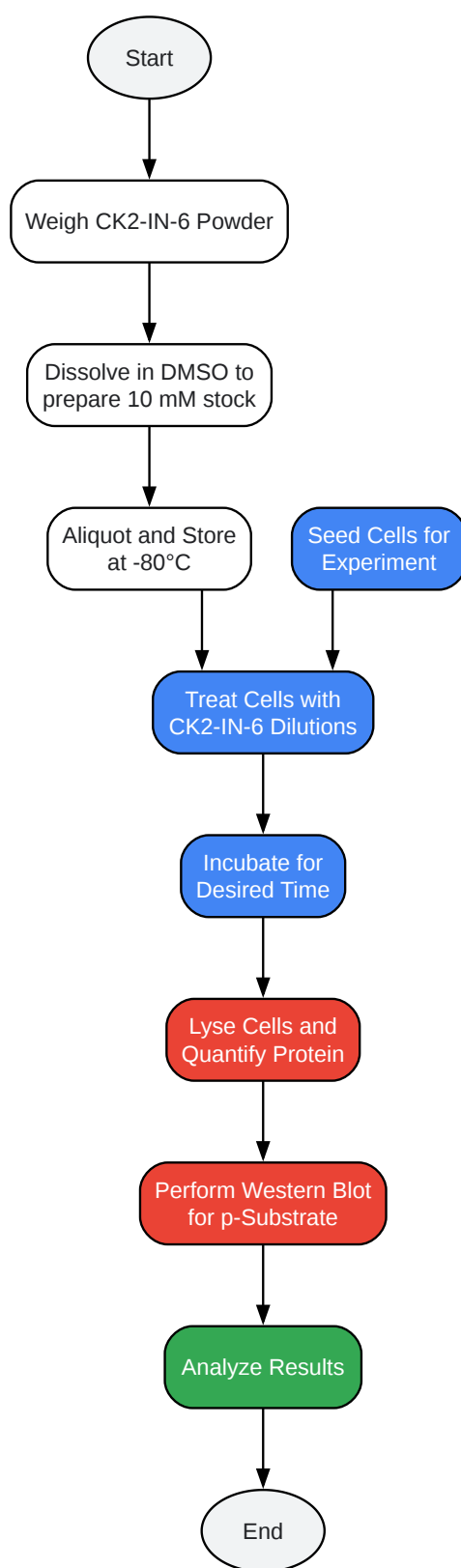


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Caption: Overview of key signaling pathways regulated by Protein Kinase CK2.

Experimental Workflow for CK2-IN-6 Solubilization and Cell-Based Assay

This diagram outlines the logical flow of the experimental procedure.



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Caption: Workflow for preparing **CK2-IN-6** and conducting a cell-based assay.

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